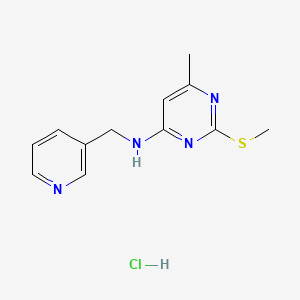![molecular formula C21H19N3O3 B5125784 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione, also known as DPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione inhibits PKC by binding to the ATP-binding site of the enzyme. It is a competitive inhibitor that prevents the phosphorylation of PKC substrates by ATP. This compound has been shown to inhibit the activity of all PKC isoforms, with the exception of PKCε. The selectivity of this compound for PKC depends on the concentration used and the experimental conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the production of reactive oxygen species and pro-inflammatory cytokines, and protects against oxidative stress-induced cell damage. In addition, this compound has been shown to modulate synaptic plasticity, learning, and memory by regulating the activity of PKC.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and selectivity for PKC. This compound has been shown to be more potent than other PKC inhibitors, such as bisindolylmaleimide and staurosporine. Another advantage of this compound is its low toxicity and good solubility in aqueous and organic solvents. However, one limitation of this compound is its poor stability in aqueous solutions, which can lead to degradation and loss of activity over time.
Future Directions
There are several future directions for the use of 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione in scientific research. One direction is to investigate the role of PKC in cancer stem cells and the development of drug resistance. Another direction is to explore the therapeutic potential of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, this compound can be used as a tool to study the signaling pathways involved in inflammation, autoimmune diseases, and metabolic disorders.
Synthesis Methods
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep procedure involving the condensation of 3-phenyl-5-amino-1,2,4-oxadiazole with 5-bromo-1-pentene to form the key intermediate, which is then reacted with phthalic anhydride in the presence of a base to produce this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Scientific Research Applications
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to investigate the role of PKC in various biological processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been used to study the role of PKC in synaptic plasticity, learning, and memory. In addition, this compound has been used as a tool to investigate the signaling pathways involved in inflammation, oxidative stress, and neurodegenerative diseases.
properties
IUPAC Name |
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20-16-11-6-7-12-17(16)21(26)24(20)14-8-2-5-13-18-22-19(23-27-18)15-9-3-1-4-10-15/h1,3-4,6-7,9-12H,2,5,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITLEAROQNPIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
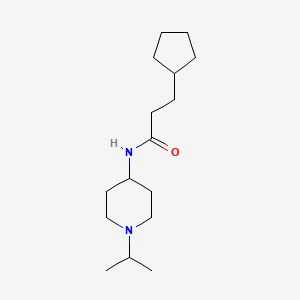
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5125731.png)

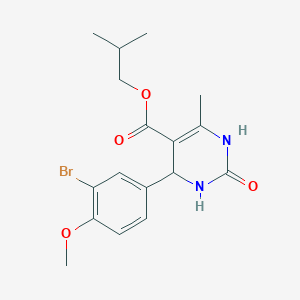
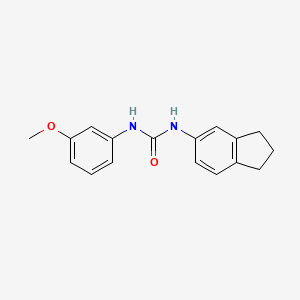

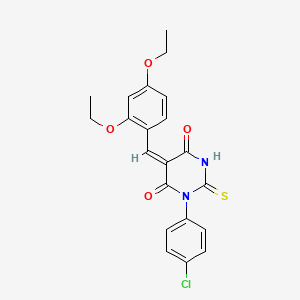
![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)

![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)
